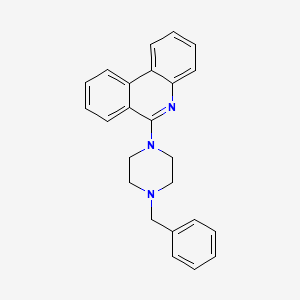

6-(4-benzyl-1-piperazinyl)phenanthridine

Description

Properties

IUPAC Name |

6-(4-benzylpiperazin-1-yl)phenanthridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3/c1-2-8-19(9-3-1)18-26-14-16-27(17-15-26)24-22-12-5-4-10-20(22)21-11-6-7-13-23(21)25-24/h1-13H,14-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRYXZKXMAAGME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC4=CC=CC=C4C5=CC=CC=C53 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity

Phenanthridine derivatives, including 6-(4-benzyl-1-piperazinyl)phenanthridine, have been investigated for their anticancer properties. Research indicates that phenanthridinones can inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair mechanisms. Inhibition of PARP is a promising strategy in cancer therapy, particularly for tumors with BRCA mutations . Compounds like PJ34 and PJ38, which are structurally related to phenanthridinones, have shown selective cytotoxicity against various cancer cell lines .

1.2 Neuropharmacological Effects

The piperazine moiety in this compound suggests potential neuropharmacological applications. Compounds with similar structures have demonstrated activity as monoamine releasing agents and NMDA antagonists, which are relevant in the treatment of neurological disorders such as depression and schizophrenia . The ability of these compounds to modulate neurotransmitter systems could lead to novel treatments for psychiatric conditions.

1.3 Antiviral Properties

Recent studies have highlighted the antiviral potential of phenanthridine derivatives against viruses such as HIV and hepatitis C. These compounds exhibit immunomodulatory activity and may enhance the efficacy of existing antiviral therapies . The structural features of this compound could contribute to its effectiveness as an antiviral agent.

Synthetic Methodologies

2.1 Synthesis Techniques

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions and other innovative synthetic strategies. Recent advancements in synthetic methodologies for constructing phenanthridinone skeletons include:

- C–H Activation Reactions : Utilizing transition metal catalysis to form C–C and C–N bonds efficiently.

- Microwave-Assisted Synthesis : Enhancing reaction rates and yields through microwave irradiation techniques.

- Decarboxylative Amidation : A method that allows for the formation of amides from carboxylic acids under mild conditions .

These techniques not only improve the yield but also provide a more sustainable approach to synthesizing complex heterocycles.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Studies have shown that modifications to the benzyl group and piperazine ring significantly influence the biological activity of related compounds:

- Hydrophobic Interactions : The presence of hydrophobic substituents enhances binding affinity to target proteins, increasing potency against enzymes like tyrosinase, which is involved in melanin production .

- Lipophilicity and Permeability : Balancing lipophilicity with water solubility is essential for ensuring adequate bioavailability and tissue penetration .

A detailed investigation into these factors can guide future drug design efforts aimed at enhancing the therapeutic efficacy of phenanthridine derivatives.

Case Studies

Recent research has documented several case studies illustrating the applications of phenanthridines:

- Case Study 1 : A study investigating the anti-HIV activity of phenanthridinone derivatives found that certain modifications led to increased selectivity and potency against viral targets, suggesting a pathway for developing new antiviral agents .

- Case Study 2 : Another investigation focused on the neuroprotective effects of piperazine derivatives demonstrated that specific structural features correlated with reduced neurotoxicity while maintaining efficacy against neurodegenerative processes .

These case studies underscore the versatility and potential of this compound in various therapeutic contexts.

Comparison with Similar Compounds

Structural Analogues with Piperazine/Triazole Substitutions

Key Compounds :

- 6-(4-((Substituted-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)phenanthridines (e.g., 7f, 7j, 8a): Activity: MIC = 1.56–3.125 μg/mL against Mtb H37Rv . Features: Triazole-piperazine hybrids synthesized via click chemistry. Compound 8a (MIC = 1.56 μg/mL) outperforms first-line drugs like isoniazid in vitro .

Piperazine-Pyridine Hybrids (e.g., G , H ):

Phenanthridine Triazole Derivatives (e.g., PT-09 ):

Analogues with Alternative Heterocyclic Moieties

Benzo[a]phenazine Derivatives :

- Phenanthridinone Derivatives (e.g., PA-01): Activity: MIC = 61.31 μM (MABA) and 62.09 μM (LORA) . Features: Electron-donating amino groups enhance DNA binding but reduce antimycobacterial specificity compared to triazole-piperazine analogues .

Anticancer Analogues

Antiviral Analogues

- Phenanthridine HIV-1 Protease Inhibitors :

Key Data Tables

Table 1. Antitubercular Activity of Selected Phenanthridine Analogues

Table 2. Anticancer Activity of Phenanthridine Analogues

| Compound | Target Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 7g | THP1 | 9.73 | |

| 7h | HL60 | 7.22 | |

| Etoposide | HL60 | 10.2 |

Structure-Activity Relationships (SAR)

- Piperazine Substitutions : Benzyl or triazole groups at the piperazine N-position enhance antitubercular activity by improving target binding (e.g., DprE1 enzyme) .

- Triazole Linkers : Increase solubility and enable modular synthesis via click chemistry, critical for optimizing pharmacokinetics .

- Amino Groups: Improve DNA intercalation but reduce selectivity for bacterial targets .

- Phenazine Cores : Effective against resistant Mtb but exhibit off-target toxicity .

Preparation Methods

Palladium-Catalyzed Annulation

A robust method involves palladium-catalyzed annulation of 2-bromobenzamide derivatives with 2-bromobenzoic acids. As demonstrated by Nagesh et al., this approach constructs phenanthridin-6(5H)-one intermediates, which are subsequently reduced to phenanthridine. Key steps include:

-

Reaction Setup : Combining 2-bromobenzamide (1.00 equiv), 2-bromobenzoic acid (1.50 equiv), Pd(OAc)₂ (0.10 equiv), PPh₃ (0.20 equiv), and Cs₂CO₃ (1.00 equiv) in DMF at 120°C for 10 hours.

-

Reduction of Phenanthridinone : Wolff-Kishner reduction (hydrazine, NaOH, ethylene glycol, 200°C) converts the ketone group to a methylene bridge, yielding phenanthridine.

Yield : Phenanthridinone formation achieves 70–85% yield, while reduction steps typically yield 80–90%.

Functionalization at Position 6

Introducing a reactive handle at position 6 is critical for subsequent piperazinyl group attachment. Bromination and chlorination are common strategies.

Direct Bromination

Electrophilic bromination of phenanthridine using Br₂ in H₂SO₄ at 0°C selectively brominates position 6 due to the electron-withdrawing effect of the nitrogen atom. This method yields 6-bromophenanthridine in 65–75% yield after recrystallization.

Palladium-Mediated Halogenation

Alternative routes employ directed ortho-metallation. For example, lithiation at position 6 using LDA (lithium diisopropylamide) followed by quenching with CBr₄ provides 6-bromophenanthridine in 60–70% yield.

Introduction of the Piperazinyl Group

Coupling 6-bromophenanthridine with piperazine derivatives necessitates precise catalytic systems.

Buchwald-Hartwig Amination

Palladium-catalyzed C–N coupling is highly effective:

Nucleophilic Aromatic Substitution

Under harsh conditions, 6-bromophenanthridine reacts with 1-benzylpiperazine in DMF at 150°C for 48 hours, yielding 50–60% product. This method is less favored due to lower efficiency.

Benzylation of the Piperazine Moiety

Selective mono-benzylation of piperazine is challenging but achievable via controlled alkylation.

Alkylation with Benzyl Bromide

Reductive Amination

Benzaldehyde reacts with piperazine under hydrogenation conditions (H₂, Pd/C, MeOH) to yield 1-benzylpiperazine in 65–70% yield.

Integrated Synthetic Routes

One-Pot Annulation and Functionalization

A streamlined approach combines phenanthridine synthesis and piperazinyl coupling:

-

Annulation : As described in Section 1.1.

-

Bromination : In situ bromination using NBS (N-bromosuccinimide) in CCl₄.

-

Coupling : Direct addition of 1-benzylpiperazine under Buchwald-Hartwig conditions.

Total Yield : 50–60% over three steps.

Comparative Analysis of Methods

Challenges and Optimization

-

Regioselectivity : Ensuring bromination occurs exclusively at position 6 requires electron-deficient conditions or directing groups.

-

Piperazine Over-Alkylation : Using a slight excess of benzyl bromide (1.05 equiv) minimizes di-benzylation.

-

Catalyst Cost : Palladium-based systems, while efficient, increase synthesis costs. Nickel catalysts (e.g., NiCl₂(dppe)) offer a cheaper alternative but with reduced yields (60–70%) .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 6-(4-benzyl-1-piperazinyl)phenanthridine, and how can purity be ensured?

- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution, leveraging intermediates like 4-benzylpiperazine and phenanthridine derivatives. Key steps include:

- Reductive amination : Use sodium triacetoxyborohydride (STAB) in dichloromethane with acetic acid as a catalyst to couple phenanthridine-6-carbaldehyde with 4-benzylpiperazine .

- Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol. Confirm purity (>98%) via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- Structural confirmation : Use ¹H NMR (400 MHz, CDCl₃) to verify benzyl (δ 3.5–3.7 ppm, singlet) and piperazinyl protons (δ 2.4–3.1 ppm, multiplet). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₈H₂₈N₄: 429.2284) .

- Purity assessment : HPLC with UV detection at 254 nm; retention time consistency (±0.1 min) across batches .

Q. How does the benzyl-piperazine moiety influence solubility and bioavailability?

- Methodology :

- Solubility testing : Perform shake-flask experiments in PBS (pH 7.4) and logP determination via octanol-water partitioning. The benzyl group increases lipophilicity (logP ~3.5), requiring formulation with cyclodextrins or lipid-based carriers for in vivo studies .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to neural targets?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate interactions with serotonin (5-HT₆) or dopamine (D₂) receptors. Key residues (e.g., Asp³.32 in D₂ for hydrogen bonding) guide mutagenesis studies .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding .

Q. What strategies resolve contradictions in reported IC₅₀ values for this compound across kinase assays?

- Methodology :

- Assay standardization : Compare ATP concentrations (1–10 µM) and incubation times (30–120 min) across studies. Use Z’-factor validation to ensure assay robustness .

- Orthogonal validation : Confirm kinase inhibition via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .

Q. How does structural modification of the phenanthridine core alter metabolic stability?

- Methodology :

- In vitro metabolism : Incubate with human liver microsomes (HLM) and quantify metabolites via LC-MS/MS. Introduce electron-withdrawing groups (e.g., -CF₃) at the phenanthridine C-2 position to reduce CYP3A4-mediated oxidation .

Q. What are the challenges in designing SAR studies for this compound derivatives?

- Methodology :

- Positional scanning : Synthesize analogs with substituents at phenanthridine positions 2, 3, and 8. Test against a panel of GPCRs (e.g., 5-HT₆, D₂) to identify critical steric/electronic features .

- Data interpretation : Use principal component analysis (PCA) to correlate structural descriptors (e.g., Hammett σ) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.